![molecular formula C6H5F3 B2410962 1-Ethynyl-1-(trifluoromethyl)cyclopropane CAS No. 2101747-65-1](/img/structure/B2410962.png)
1-Ethynyl-1-(trifluoromethyl)cyclopropane
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Overview
Description
1-Ethynyl-1-(trifluoromethyl)cyclopropane is a chemical compound with the molecular formula C6H5F3 and a molecular weight of 134.1 .
Synthesis Analysis
The synthesis of 1-Ethynyl-1-(trifluoromethyl)cyclopropane can be achieved through various methods. For instance, asymmetric synthesis of various trifluoromethyl cyclopropanes from olefins was achieved using Ru (ii)–Pheox catalysts . Another method involves the catalytic synthesis of trifluoromethyl cyclopropenes and oligo-cyclopropenes .Molecular Structure Analysis
The molecular structure of 1-Ethynyl-1-(trifluoromethyl)cyclopropane consists of a cyclopropane ring with an ethynyl group and a trifluoromethyl group attached to the same carbon atom .Chemical Reactions Analysis
The chemical reactions involving 1-Ethynyl-1-(trifluoromethyl)cyclopropane are diverse. For example, the catalytic synthesis of trifluoromethyl cyclopropenes and oligo-cyclopropenes involves the addition of a photocatalytically generated radical to a homoallylic tosylate followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .Physical And Chemical Properties Analysis
1-Ethynyl-1-(trifluoromethyl)cyclopropane has a predicted boiling point of 45.0±35.0 °C and a predicted density of 1.21±0.1 g/cm3 .Scientific Research Applications
Cyclopropane Derivatives Synthesis
- A study by Lebold, Carson, and Kerr (2006) demonstrated the formation of Co2(CO)6 adducts from 2-Ethynyl-1,1-carboethoxyclopropane which undergo cycloaddition to form tetrahedral-1,2-oxazines. These adducts can be used to create parent acetylenes or engage in Pauson-Khand reactions (Lebold, Carson, & Kerr, 2006).
Enantioselective Synthesis
- Denton, Sukumaran, and Davies (2007) focused on the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes using 1-aryl-2,2,2-trifluorodiazoethanes with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).
Cycloaddition Reactions
- Atherton and Fields (1968) reported that 2,2,2-Trifluorodiazoethane forms cyclopropanes when photolysed with suitable olefins, indicating its utility in cycloaddition reactions (Atherton & Fields, 1968).
Conformationally Restricted Analogs
- Kazuta, Matsuda, and Shuto (2002) utilized cyclopropane rings in restricting the conformation of biologically active compounds, demonstrating the synthesis of conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).
Computational Studies
- Bozkaya and Özkan (2012) carried out a comprehensive computational investigation of the thermal rearrangements of 1-ethynyl-2-methylcyclopropane, exploring the potential energy surface and theoretical aspects of the system (Bozkaya & Özkan, 2012).
Valence Isomerism
- Ohe, Yokoi, Miki, Nishino, and Uemura (2002) discussed chromium- and tungsten-triggered valence isomerism of cis-1-acyl-2-ethynylcyclopropanes, suggesting a reaction pathway involving vinylidene-metal intermediates (Ohe et al., 2002).
Synthesis of Cyclopropanes
- Rücker, Müller-Bötticher, Braschwitz, Prinzbach, Reifenstahl, and Irngartinger (1997) synthesized derivatives of cis-[1.1.1]-tris-σ-homobenzene by triple epoxide cyclopropane transformations, providing structural data and insights into cycloreversions (Rücker et al., 1997).
Trifluoromethyl-Containing Olefins
- Sokolenko, Rusanov, and Yagupolskii (2021) achieved cyclopropanation of trifluoromethyl(sulfinyl, sulfonyl) ethylenes, synthesizing a series of new cyclopropanes bearing trifluoromethylsulfinyl groups (Sokolenko, Rusanov, & Yagupolskii, 2021).
Safety and Hazards
properties
IUPAC Name |
1-ethynyl-1-(trifluoromethyl)cyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3/c1-2-5(3-4-5)6(7,8)9/h1H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQADGFBLIVHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-1-(trifluoromethyl)cyclopropane | |
CAS RN |
2101747-65-1 |
Source
|
Record name | 1-ethynyl-1-(trifluoromethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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